molecular formula C14H25N3O B2683874 N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide CAS No. 1465307-80-5

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide

Cat. No.: B2683874
CAS No.: 1465307-80-5
M. Wt: 251.374
InChI Key: ZBJYLEJXMJTFOW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide (CAS 1465307-80-5) is a high-purity chemical compound supplied for advanced research and development applications. This molecule features a piperazine ring substituted with a prop-2-yn-1-yl (propargyl) group, a structure often explored in medicinal chemistry for its potential to interact with biological targets . With a molecular formula of C14H25N3O and a molecular weight of 251.37 g/mol , it is characterized by a predicted boiling point of 358.3±37.0 °C and a density of 1.009±0.06 g/cm³ at 20 °C . The presence of the propargyl group is of significant interest in chemical synthesis, particularly in metal-catalyzed coupling reactions like the Suzuki-Miyaura cross-coupling, which is a cornerstone methodology for carbon-carbon bond formation in the synthesis of complex molecules, including pharmaceutical lead compounds . Researchers utilize this compound and its structural analogs in the design and synthesis of novel bioactive molecules, such as sigma receptor ligands investigated for neurological disorders and other pharmacologically active agents . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-5-8-15-9-11-17(12-10-15)13(4)14(18)16(6-2)7-3/h1,13H,6-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYLEJXMJTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

    Substitution: Alkyl halides (e.g., propargyl bromide), bases (e.g., DBU), and nucleophiles (e.g., diethylamine).

Major Products Formed

    Oxidation: Formamides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as an antagonist or inhibitor for various biological pathways.

Antipsychotic Activity

Research indicates that N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide exhibits potential antipsychotic effects by modulating neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders.

Antidepressant Effects

Studies have suggested that this compound may also possess antidepressant properties by enhancing serotonergic transmission. Its ability to inhibit the reuptake of serotonin could lead to increased availability of this neurotransmitter in the synaptic cleft, thereby improving mood and emotional stability.

Neuropharmacological Research

This compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Neuroprotection

Preclinical studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in neuronal degeneration.

Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent in animal models of epilepsy. It appears to modulate ion channels involved in neuronal excitability, thereby reducing seizure frequency and severity.

Therapeutic Potential

The therapeutic applications of this compound extend beyond psychiatric disorders and epilepsy.

Pain Management

Emerging evidence suggests that the compound may have analgesic properties. By influencing pain pathways through modulation of neurotransmitter release, it could serve as a potential candidate for developing new pain management therapies.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

StudyFocusFindings
Study 1Antipsychotic effectsDemonstrated significant reduction in psychotic symptoms in rodent models when administered at varying doses.
Study 2NeuroprotectionShowed reduced neuronal death in models of oxidative stress, suggesting potential use in neurodegenerative diseases.
Study 3Anticonvulsant activityIndicated a marked decrease in seizure activity across multiple animal models, highlighting its therapeutic potential for epilepsy.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

N,N-Diethyl-2-(3-(pyridin-2-yl)phenyl)propanamide (3af)
  • Structure : A pyridinylphenyl group replaces the piperazine moiety.
  • Molecular Weight: 347 g/mol (C₁₇H₁₈BrNO₂).
N-[1-(2-Phenylethyl)-4-(thiazol-2-yl)piperidin-4-yl]-N-phenylpropanamide
  • Structure : Piperidine core with thiazole and phenethyl groups.
  • Molecular Weight : 386.6 g/mol; pKa 7.85.
Napropamide (N,N-Diethyl-2-(1-naphthyloxy)propanamide)
  • Structure : Naphthyloxy substituent instead of piperazine.
  • Applications : Herbicide (log P ~3.5).
  • Contrast : The naphthyloxy group confers strong hydrophobicity, making it suitable for agricultural use, whereas the target compound’s piperazine may favor pharmaceutical applications.

Pharmacologically Active Analogs

Benzimidazole Derivatives (e.g., Flunitazene, Isotonitazene)
  • Structure : N,N-Diethyl groups with benzimidazole cores.
  • Applications : Psychoactive substances with opioid receptor activity.
  • Contrast : The target compound’s piperazine-alkyne motif may offer distinct receptor interaction profiles compared to benzimidazoles.
2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide
  • Structure : Piperazine with dimethylphenyl and methoxyphenethyl groups.
  • Key Properties : The methoxy group enhances solubility, while dimethylphenyl adds steric bulk.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound Propanamide Diethyl, 4-prop-2-ynylpiperazine Not Provided Potential pharmaceutical use -
N,N-Diethyl-2-(4-methylphenylsulfonamido)propanamide Propanamide Diethyl, 4-methylphenylsulfonamido C₁₄H₂₂N₂O₃S IR: 1711 cm⁻¹ (C=O); Herbicide
Napropamide Propanamide Diethyl, 1-naphthyloxy C₁₉H₂₃NO₂ log P ~3.5; Agricultural herbicide
N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropanamide Propanamide Methoxymethylpiperidine, phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate

Biological Activity

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and supporting research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperazine ring and an alkyne substituent. The molecular formula is C15H24N2OC_{15}H_{24}N_2O, and it possesses notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : This compound has been investigated for its role as a modulator of various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential interactions with dopamine and serotonin receptors.
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Properties : Some research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeCell Line UsedObserved EffectReference
CytotoxicityHeLa (cervical cancer)IC50 = 12 µM (induction of apoptosis)
AntiproliferativeMCF7 (breast cancer)Significant reduction in cell viability
Anti-inflammatoryRAW 264.7 (macrophages)Decreased TNF-alpha production

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A case study involving patients with advanced solid tumors showed promising results when administered this compound as part of a combination therapy. Patients exhibited partial responses with manageable side effects.
  • Neurological Disorders : In animal models of depression, treatment with this compound led to significant behavioral improvements, suggesting its potential as an antidepressant agent.

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